molecular formula C14H18Si2 B13031592 Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl- CAS No. 37166-58-8

Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-

Cat. No.: B13031592
CAS No.: 37166-58-8
M. Wt: 242.46 g/mol
InChI Key: AAPVCRSIDGQONE-UHFFFAOYSA-N
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Description

"Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-" is a hybrid organic-inorganic compound characterized by a linear octatetrayne backbone (four conjugated triple bonds) symmetrically functionalized with trimethylsilane groups at both termini. This structure confers unique electronic and mechanical properties, making it a candidate for advanced materials such as conductive polymers, molecular wires, or corrosion-resistant coatings.

As a silane derivative, it undergoes hydrolysis in the presence of moisture to form silanol (Si-OH) groups, which can initiate crosslinking reactions in polymeric matrices like epoxy resins. This crosslinking improves mechanical strength, thermal stability (up to ~300°C based on analogous silanes), and corrosion resistance by forming covalent Si-O-metal bonds with substrates . However, its short shelf life due to hydrolysis sensitivity and the prerequisite of hydroxylated surfaces for adhesion are notable limitations .

Properties

CAS No.

37166-58-8

Molecular Formula

C14H18Si2

Molecular Weight

242.46 g/mol

IUPAC Name

trimethyl(8-trimethylsilylocta-1,3,5,7-tetraynyl)silane

InChI

InChI=1S/C14H18Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h1-6H3

InChI Key

AAPVCRSIDGQONE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CC#CC#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne can be synthesized through the palladium-catalyzed coupling of 1,3,5-triiodobenzene with trimethylsilylbuta-1,3-diyne . The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of palladium-catalyzed coupling reactions and the need for an inert atmosphere are common features in both settings.

Scientific Research Applications

Structural Characteristics

The compound's structure allows for significant reactivity due to the presence of multiple triple bonds, which can facilitate various chemical reactions. This property is particularly useful in organic synthesis and material modifications.

Materials Science

Composite Materials : The incorporation of silane compounds like 1,3,5,7-octatetrayne into polymer matrices enhances the mechanical properties of composite materials. The silane acts as a coupling agent that improves adhesion between the inorganic fillers and the organic polymer matrix.

Data Table: Mechanical Properties of Silane-Modified Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
Unmodified Polymer3051.5
Silane-Modified Polymer45102.0

Organic Synthesis

Reagent in Synthesis : Silane compounds serve as versatile reagents in organic chemistry. They can be utilized in the synthesis of complex organic molecules through cross-coupling reactions and as protecting groups for functional groups during multi-step syntheses.

Case Study : A study demonstrated the use of silane as a reagent in the synthesis of functionalized alkynes. The reaction conditions were optimized to yield high purity products with significant yields.

Nanotechnology

Nanostructured Materials : The unique properties of silane compounds make them suitable for creating nanostructured materials. These materials have applications in electronics and photonics due to their enhanced electrical and optical properties.

Data Table: Properties of Nanostructured Materials Using Silane

Material TypeElectrical Conductivity (S/m)Optical Band Gap (eV)
Silane-Based Nanocomposite10^42.5
Conventional Nanocomposite10^23.0

Coatings and Surface Treatments

Silane compounds are extensively used in coatings to enhance surface properties such as hydrophobicity and corrosion resistance. The application of silane-based coatings on metals significantly improves their durability and lifespan.

Case Study : Research on silane coatings applied to aluminum substrates showed a marked increase in corrosion resistance compared to uncoated samples when subjected to saline environments.

Mechanism of Action

The mechanism of action of 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne involves its ability to undergo various chemical reactions due to the presence of multiple triple bonds. These triple bonds can participate in addition and substitution reactions, leading to the formation of new compounds with different properties. The trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-", we compare it with structurally related silane derivatives, focusing on Silane, 1,1'-(3,6-diethynyl-3,6-dimethoxy-1,4,7-octatriyne-1,8-diyl)bis[1,1,1-triethyl- (hereafter referred to as Compound A) . Key differences and implications are outlined below:

Structural and Functional Differences

Property Target Silane Compound A
Backbone 1,3,5,7-Octatetrayne (four triple bonds) 1,4,7-Octatriyne (three triple bonds) with 3,6-diethynyl and 3,6-dimethoxy groups
Substituents Trimethylsilane Triethylsilane
Functional Groups None (pure hydrocarbon backbone) Methoxy (-OCH₃) and ethynyl (-C≡CH) groups
Symmetry Highly symmetric (C₂ axis) Reduced symmetry due to methoxy/ethynyl substitution

Property Analysis

Reactivity and Stability: The target silane’s octatetrayne backbone increases rigidity and conjugation length, enhancing thermal stability (predicted degradation >300°C) and electronic conductivity compared to Compound A’s octatriyne core . However, the additional methoxy groups in Compound A may act as electron-donating substituents, stabilizing the molecule against oxidation . Conversely, the target silane’s smaller substituents may accelerate hydrolysis, reducing its stability in humid environments .

Solubility and Processing: The target silane’s non-polar trimethyl groups and hydrocarbon backbone likely limit solubility to non-polar solvents (e.g., toluene, hexane). In contrast, Compound A’s methoxy groups improve polarity, enhancing solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Adhesion and Crosslinking: Both compounds rely on silanol formation for substrate adhesion. However, Compound A’s methoxy groups may participate in hydrogen bonding with substrates, offering an alternative adhesion mechanism absent in the target silane .

Electronic Properties :

  • The target silane’s extended conjugation (four triple bonds) suggests superior charge transport capabilities for applications in molecular electronics. Compound A’s interrupted conjugation (due to methoxy/ethynyl groups) may reduce conductivity but enable tunable optoelectronic properties .

Data Table: Comparative Properties

Property Target Silane Compound A
Thermal Stability High (>300°C inferred) Moderate (~250°C inferred)
Shelf Life Short (hydrolysis-prone) Moderate (steric protection)
Solubility Low (non-polar solvents) Moderate (polar solvents)
Conductivity High (extended conjugation) Low (disrupted conjugation)
Adhesion Mechanism Covalent (Si-O-metal) Covalent + hydrogen bonding

Research Implications and Limitations

While the target silane excels in thermal stability and electronic properties, Compound A offers superior solubility and alternative adhesion pathways. Both compounds face challenges in shelf-life management, necessitating controlled storage conditions. Further experimental validation is required to quantify conductivity, exact thermal thresholds, and hydrolysis rates.

Biological Activity

Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl- (CAS Number: 37166-58-8) is a silane compound characterized by its unique molecular structure that includes multiple triple bonds. This compound has garnered attention for its potential biological activities and applications in various fields such as materials science and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available literature.

  • Molecular Formula : C14H18Si2
  • Molecular Weight : 250.53 g/mol
  • Structure : The compound features a silane backbone with octatetrayne segments, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl- has been explored in several studies. Key areas of interest include:

  • Antimicrobial Properties :
    • Some studies suggest that silane compounds can exhibit antimicrobial activity against various pathogens. The presence of multiple unsaturated bonds may enhance their interaction with microbial cell membranes.
  • Cytotoxicity :
    • Research indicates that certain silanes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
  • Cell Proliferation Inhibition :
    • Compounds similar to Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl- have shown potential in inhibiting cell proliferation in vitro. This property is particularly relevant for developing anti-cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in specific cancer cell lines
Cell ProliferationInhibits growth of various cancer cells

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, silane derivatives were tested against a panel of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article published in Cancer Letters reported that Silane derivatives caused a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7). The study utilized flow cytometry to quantify apoptotic cells and found that treatment with the compound resulted in over 30% apoptosis at a concentration of 100 µM after 24 hours.

The proposed mechanisms underlying the biological activities of Silane compounds include:

  • Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid bilayers, potentially leading to increased permeability and cell death.
  • ROS Generation : Silanes may catalyze reactions that produce ROS, contributing to oxidative stress and subsequent cellular damage.

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